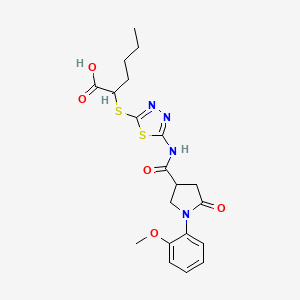

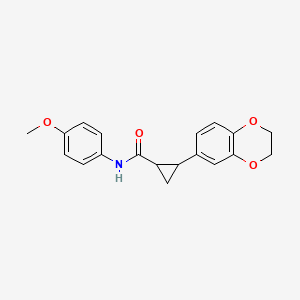

![molecular formula C16H20N4 B2690251 1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine CAS No. 1016690-63-3](/img/structure/B2690251.png)

1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine” is a chemical compound . It has an empirical formula of C15H18N4 and a molecular weight of 254.33 .

Molecular Structure Analysis

The molecular structure of “1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine” can be represented by the SMILES stringNC1=CC=C(N=C1)N2CCN(C3=CC=CC=C3)CC2 . Physical And Chemical Properties Analysis

“1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine” is a solid compound .Scientific Research Applications

Catalytic Applications and Synthesis

One study discussed the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their application in catalysis. These derivatives underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles, which showed good activity and selectivity in catalysis while remaining in the Pd(II) state (Roffe et al., 2016).

Pharmacological Research

Research on novel arylpiperazines identified these compounds as selective alpha 1-adrenoceptor antagonists. This study provided insights into the structure-affinity relationships, paving the way for the development of new therapeutics with potential applications in treating conditions associated with the human lower urinary tract (Elworthy et al., 1997).

Medicinal Chemistry

A study on the discovery of G protein-biased dopaminergics with a Pyrazolo[1,5-a]pyridine substructure revealed a series of high-affinity dopamine receptor partial agonists. This research highlighted compounds favoring activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, demonstrating the feasibility of designing G protein-biased partial agonists as novel therapeutics (Möller et al., 2017).

Schiff Base Ligands and Complexes

New palladium (Pd)II and platinum (Pt)II complexes from Schiff base ligands showed potential in anticancer activity. The study investigated the complexes' characterizations, anticancer activity, and mechanism of action against various human cancerous cell lines, demonstrating strong DNA-binding affinity and selective toxicity (Mbugua et al., 2020).

Anticonvulsant Agents

Research on Schiff bases of 3-aminomethyl pyridine synthesized through condensation reactions with substituted aryl aldehydes/ketones explored their anticonvulsant activity. This study confirmed the chemical structures of synthesized compounds and their potential as anticonvulsant agents (Pandey & Srivastava, 2011).

properties

IUPAC Name |

[2-(4-phenylpiperazin-1-yl)pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4/c17-13-14-5-4-8-18-16(14)20-11-9-19(10-12-20)15-6-2-1-3-7-15/h1-8H,9-13,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZWWKQZBWURDV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(C=CC=N3)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

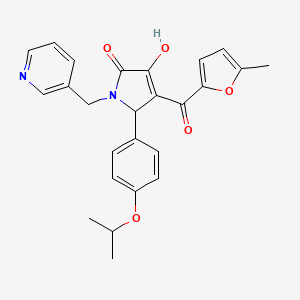

![N-(3,5-dimethoxyphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2690171.png)

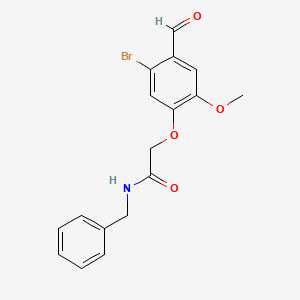

![[5-(Benzyloxy)-2-methoxyphenyl]boronic acid](/img/structure/B2690173.png)

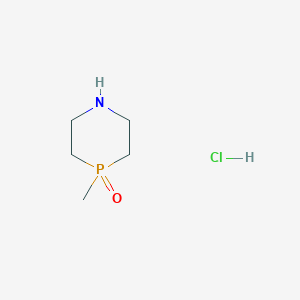

![ethyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-3-carboxylate](/img/structure/B2690177.png)

![4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2690184.png)

![4-methoxy-N'-methyl-N'-[2-(trifluoromethyl)quinazolin-4-yl]benzohydrazide](/img/structure/B2690185.png)

![3-(Cyclopropylmethyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-7-carbaldehyde](/img/structure/B2690187.png)

![2-[4-(1,3-Benzothiazol-2-yl)piperazino]-1-ethanol](/img/structure/B2690190.png)